3-(2-Methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole
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Overview
Description
3-(2-Methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole is a complex organic compound belonging to the quinoline and oxadiazole families. This compound features a quinoline core substituted with methoxy and methyl groups, and an oxadiazole ring substituted with an isopropyl group. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with methoxy and methyl groups through subsequent reactions.
The oxadiazole ring is introduced through a cyclization reaction involving the appropriate precursors. For example, a common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline or oxadiazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced quinoline or oxadiazole derivatives.
Substitution: : Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications, such as antibacterial or anticancer properties, are being explored.
Industry: : It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-(2-Methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole can be compared to other quinoline and oxadiazole derivatives. Similar compounds include:
Quinoline derivatives: : 2-Methoxyquinoline, 8-Methylquinoline
Oxadiazole derivatives: : 5-Propyl-1,2,4-oxadiazole, 3-Nitrophenyl-1,2,4-oxadiazole
These compounds share structural similarities but differ in their substituents and potential applications
Properties
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)15-18-14(19-21-15)12-8-11-7-5-6-10(3)13(11)17-16(12)20-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFATQZBSFFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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